4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is a chemical compound with the molecular formula C7H10N2 . It is used as a reactant for the preparation of imidazolylnitroquinoxalinedione .
Molecular Structure Analysis
The molecular weight of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is 122.17 g/mol . The InChI code is 1S/C7H10N2/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2,(H,8,9)
. The canonical SMILES is C1CCC2=C(C1)NC=N2
.
Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is a white to pale-yellow to yellow-brown solid . It has a topological polar surface area of 28.7 Ų . It has no rotatable bonds .
Wissenschaftliche Forschungsanwendungen
1. Antagonists for 5-HT3 Receptors
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives have been investigated as 5-HT3 receptor antagonists, potentially useful for treating irritable bowel syndrome (IBS) and nausea and vomiting associated with cancer chemotherapy. For instance, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide was found to be significantly potent in this role (Ohta et al., 1996). Another study on similar derivatives reported highly potent compounds for the treatment of IBS and chemotherapy-induced nausea and vomiting (Ohta et al., 1996).
2. Tubulin Inhibitors and Anticancer Properties
Some 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with a trimethoxyphenyl pharmacophore have been synthesized and evaluated for their role as tubulin inhibitors. They displayed cytotoxic activity against various human cancer cell lines, showing potential as anticancer agents (Amirmostofian et al., 2015).
3. Antimicrobial Activity
A series of novel 4-(1H-benzo[d]imidazol-2yl)-1,3-thiazol-2-amines and related compounds have been synthesized and evaluated for their antibacterial and antifungal activity against clinical isolates of bacteria, demonstrating notable antimicrobial properties (Reddy & Reddy, 2010).
4. Antifungal Applications
Novel fused heterocyclic compounds bearing benzo[4,5]imidazo[1,2-d][1,2,4]triazine demonstrated significant antifungal activities against various phytopathogenic fungi, indicating potential as agricultural fungicides (Li et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is the cyclooxygenase-2 (COX-2) enzyme . This enzyme is involved in the synthesis of prostaglandins, which are potent mediators of pain, fever, and inflammation .
Mode of Action
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole interacts with its target, the COX-2 enzyme, by binding in the primary binding site . The compound’s methylsulfonyl substituent at the para-position of the C-2 phenyl ring inserts into the secondary pocket present in the COX-2 enzyme . This interaction leads to the inhibition of the COX-2 enzyme .
Biochemical Pathways
The inhibition of the COX-2 enzyme by 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole affects the synthesis of prostaglandins . This results in a reduction of inflammation, pain, and fever .
Result of Action
The result of the action of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is the selective inhibition of the COX-2 enzyme . This leads to a reduction in the synthesis of prostaglandins, thereby alleviating symptoms such as pain, fever, and inflammation . In vitro studies have shown that all compounds were selective inhibitors of the COX-2 isozyme with IC50 values in the highly potent 0.34–0.69 μM range, and COX-2 selectivity indexes in the 52.3–163.8 range .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWYASGZISVRAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958605 | |
Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole | |
CAS RN |
3752-24-7 | |
Record name | 3752-24-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles?
A: Several synthetic routes have been explored, highlighting the versatility of this scaffold. One approach utilizes the Diels-Alder reaction of 4-vinylimidazoles with N-phenylmaleimide, followed by an intermolecular ene reaction. This method allows for the diastereoselective synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with high yields and atom economy []. Another strategy involves a three-step synthesis starting from 1,2-epoxy-4-vinylcyclohexane. This pathway includes epoxide ring opening, oxidation, and condensation with cyanamide to yield the desired 2-aminobenzimidazole derivative [].
Q2: How does the structure of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles relate to their biological activity?
A: Research suggests that the presence of specific substituents on the aryl rings significantly influences the biological activity of these compounds. For instance, incorporating a trimethoxyphenyl pharmacophore in 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles has demonstrated promising results as tubulin inhibitors []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the design of potent and selective inhibitors.
Q3: Have 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives shown potential as cyclooxygenase (COX-2) inhibitors?
A: Yes, research has explored the design and synthesis of novel 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives specifically as selective COX-2 inhibitors [, ]. This research indicates the potential of this chemical scaffold for developing new anti-inflammatory drugs.
Q4: Are there any applications of pericyclic reactions in the synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles?
A: Yes, pericyclic reactions, specifically the Diels-Alder reaction, have been successfully employed in the divergent synthesis of diverse 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives []. This approach highlights the utility of pericyclic reactions in accessing complex molecular architectures with potential biological relevance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.